4-Hydroxy-1,3-bis(4-methoxyphenyl)butan-1-one
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Overview
Description
4-Hydroxy-1,3-bis(4-methoxyphenyl)butan-1-one is an organic compound with the molecular formula C18H20O4 It is known for its unique structure, which includes two methoxyphenyl groups and a hydroxy group attached to a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1,3-bis(4-methoxyphenyl)butan-1-one can be achieved through several methods. One common approach involves the aldol condensation reaction between p-anisaldehyde and acetone. The reaction is typically carried out under basic conditions using a strong base such as sodium hydroxide. The reaction mixture is stirred for a specific period, followed by the addition of water to precipitate the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-1,3-bis(4-methoxyphenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Hydroxy-1,3-bis(4-methoxyphenyl)butan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-1,3-bis(4-methoxyphenyl)butan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies on its mechanism of action are ongoing to elucidate its full potential.
Comparison with Similar Compounds
Similar Compounds
Zingerone: 4-(4-Hydroxy-3-methoxyphenyl)butan-2-one, known for its presence in ginger and its antioxidant properties.
Vanillylacetone: Another name for zingerone, highlighting its structural similarity.
Paradol: 6-Paradol, a compound found in ginger and grains of paradise, with similar chemical properties.
Uniqueness
4-Hydroxy-1,3-bis(4-methoxyphenyl)butan-1-one is unique due to its dual methoxyphenyl groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
62117-78-6 |
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Molecular Formula |
C18H20O4 |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
4-hydroxy-1,3-bis(4-methoxyphenyl)butan-1-one |
InChI |
InChI=1S/C18H20O4/c1-21-16-7-3-13(4-8-16)15(12-19)11-18(20)14-5-9-17(22-2)10-6-14/h3-10,15,19H,11-12H2,1-2H3 |
InChI Key |
LULYXHHRFMFWSE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)OC)CO |
Origin of Product |
United States |
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